tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate
CAS No.:
Cat. No.: VC18194743
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate -](/images/structure/VC18194743.png)
Specification
Molecular Formula | C11H21NO3 |
---|---|
Molecular Weight | 215.29 g/mol |
IUPAC Name | tert-butyl N-[1-[1-(hydroxymethyl)cyclopropyl]ethyl]carbamate |
Standard InChI | InChI=1S/C11H21NO3/c1-8(11(7-13)5-6-11)12-9(14)15-10(2,3)4/h8,13H,5-7H2,1-4H3,(H,12,14) |
Standard InChI Key | QFSLBIHRHAQJNT-UHFFFAOYSA-N |
Canonical SMILES | CC(C1(CC1)CO)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Characterization
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
tert-Butyl carbamate group: Provides steric bulk and protects the amine during synthetic transformations.
-
Ethyl chain: Serves as a flexible spacer linking the carbamate to the cyclopropane ring.
-
1-(Hydroxymethyl)cyclopropane: A strained three-membered ring with a hydroxymethyl substituent, conferring unique reactivity and conformational rigidity .
The SMILES string and InChIKey confirm this arrangement .
Spectroscopic Data
-
NMR: Cyclopropane protons resonate between 0.5–1.5 ppm, while the hydroxymethyl group’s -OH proton appears as a broad singlet near 1.2–1.5 ppm .
-
Mass Spectrometry: ESI+ spectra show a molecular ion peak at 216.3 ([M+H]) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step process:
-
Cyclopropanation: A Kulinkovich-type reaction forms the cyclopropane core.
-
Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde or equivalent reagents .
-
Carbamate Formation: Reaction with di-tert-butyl dicarbonate () under basic conditions (e.g., triethylamine in THF) .
-
Combine 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (2.0 g, 16.25 mmol) with triethylamine (4.93 g, 48.76 mmol) in THF (50 mL) at 0°C.
-
Add (7.09 g, 32.50 mmol) dropwise.
-
Stir at room temperature for 12 hours, followed by purification via column chromatography (EtOAc/hexane).
Challenges and Solutions
-
Cyclopropane Stability: The strained ring is prone to ring-opening under acidic conditions. Mitigated by using neutral buffers and low temperatures during synthesis .
-
Carbamate Hydrolysis: Moisture-sensitive; reactions require anhydrous conditions and molecular sieves .
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 215.29 g/mol | |
Melting Point | Not reported | – |
Boiling Point | 294.5°C (predicted) | |
Density | 1.11 g/cm³ (predicted) | |
Solubility | Soluble in THF, DCM, DMSO | |
LogP | 1.2 (estimated) |
Applications in Research
Organic Synthesis
-
Intermediate for Spirocyclic Compounds: Used to synthesize spirocyclopropanated analogs of agrochemicals like Thiacloprid and Imidacloprid .
-
Protecting Group Strategy: The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl/dioxane) to reveal a free amine for further functionalization .
Medicinal Chemistry
-
Conformational Restriction: The cyclopropane ring imposes rigidity, enhancing binding affinity in drug candidates targeting enzymes or receptors.
-
Prodrug Development: Hydroxymethyl group serves as a site for prodrug modifications (e.g., phosphate esters) .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume